LY3020371 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

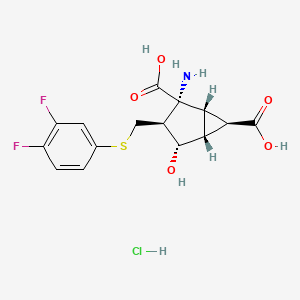

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSGLSGWGGOTN-JPWNOPPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY3020371 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3020371 hydrochloride is a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2][3][4] These receptors are of significant interest in neuropharmacology due to their role in modulating glutamate transmission through presynaptic, postsynaptic, and glial mechanisms.[3] Preclinical studies have demonstrated that LY3020371 possesses antidepressant-like effects, drawing comparisons to the rapid-acting antidepressant ketamine, but without ketamine's associated adverse effects.[1][5][6] This document provides a comprehensive overview of the mechanism of action of LY3020371, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Antagonism of mGlu2/3 Receptors

The primary mechanism of action of LY3020371 is the competitive antagonism of mGlu2 and mGlu3 receptors.[3] As an orthosteric antagonist, it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation.

The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the activation of these receptors, LY3020371 prevents this downstream signaling cascade.[2][3]

Signaling Pathway of mGlu2/3 Receptor Antagonism by LY3020371

Quantitative Data

The potency and selectivity of LY3020371 have been characterized through various in vitro and native tissue assays.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Receptor/Assay | Parameter | Value (nM) | Source |

| Human mGlu2 Receptor | Ki | 5.26 | [2][3][7] |

| Human mGlu3 Receptor | Ki | 2.50 | [2][3][7] |

| Human mGlu2 Receptor (cAMP) | IC50 | 16.2 | [2][3][7] |

| Human mGlu3 Receptor (cAMP) | IC50 | 6.21 | [2][3][7] |

Ki: Inhibitory constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration, a measure of functional antagonist potency.

Table 2: Antagonist Activity in Native Tissues

| Tissue/Assay | Parameter | Value (nM) | Source |

| Rat Frontal Cortical Membranes | Ki | 33 | [3][7] |

| Rat Cortical Synaptosomes (cAMP) | IC50 | 29 | [3][7] |

| Rat Cortical Synaptosomes (Glutamate Release) | IC50 | 86 | [2][3][7] |

| Rat Primary Cortical Neurons (Ca2+ Oscillations) | IC50 | 34 | [3][7] |

| Rat Hippocampal Slice Preparation | IC50 | 46 | [3] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY3020371 for human mGlu2 and mGlu3 receptors.

Methodology:

-

Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors were prepared.

-

The membranes were incubated with a radiolabeled mGlu2/3 agonist ligand ([3H]-459477).

-

Increasing concentrations of this compound were added to competitively displace the radioligand.

-

The amount of bound radioactivity was measured using liquid scintillation counting.

-

Ki values were calculated from the IC50 values of displacement curves using the Cheng-Prusoff equation.[3][7]

cAMP Formation Assay

Objective: To measure the functional antagonist activity (IC50) of LY3020371.

Methodology:

-

Cells expressing recombinant human mGlu2 or mGlu3 receptors were cultured.

-

Adenylyl cyclase was stimulated with forskolin to induce cAMP production.

-

The mGlu2/3 receptor agonist DCG-IV was added to inhibit forskolin-stimulated cAMP formation.

-

Increasing concentrations of LY3020371 were added to block the inhibitory effect of DCG-IV.

-

Intracellular cAMP levels were quantified using a suitable immunoassay.

-

IC50 values were determined from the concentration-response curves.[2][3][7]

Experimental Workflow: cAMP Formation Assay

K+-Evoked Glutamate Release Assay

Objective: To assess the effect of LY3020371 on presynaptic glutamate release in native tissue.

Methodology:

-

Rat cortical synaptosomes were prepared.

-

The synaptosomes were depolarized with potassium (K+) to evoke glutamate release.

-

The mGlu2/3 receptor agonist LY379268 was used to suppress K+-evoked glutamate release.

-

Increasing concentrations of LY3020371 were added to reverse the agonist-induced suppression.

-

Glutamate concentration in the supernatant was measured.

-

The IC50 for the reversal of suppression was calculated.[2][3][7]

In Vivo Effects

Preclinical studies in rodents have demonstrated that LY3020371 produces a range of biological responses consistent with antidepressant activity. These effects are often compared to those of ketamine.[1][8][9]

Key In Vivo Findings:

-

Increased Dopamine Neuron Activity: LY3020371 increases the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of rats.[2][8][9]

-

Enhanced Biogenic Amine Efflux: It increases the efflux of monoamines in the medial prefrontal cortex.[2][8][9]

-

Promotion of Wakefulness: LY3020371 has been shown to increase wake time in rats.[2][8][9]

-

Antidepressant-like Behavioral Effects: The compound reduces immobility time in the forced-swim test, a common behavioral assay for antidepressant activity.[2]

Metabolomic studies have shown that both LY3020371 and ketamine activate common pathways involving GRIA2 and ADORA1, suggesting some convergence in their downstream mechanisms.[8][9] Importantly, preclinical evidence suggests that the antidepressant-like effects of both ketamine and LY3020371 are prevented by AMPA receptor blockade, highlighting the critical role of enhanced AMPA receptor signaling in their mechanism of action.[10]

Conclusion

This compound is a highly potent and selective antagonist of mGlu2/3 receptors. Its mechanism of action involves the competitive blockade of these receptors, leading to a disinhibition of adenylyl cyclase and subsequent modulation of synaptic glutamate levels. The in vitro and in vivo data strongly support its role as a tool for investigating the therapeutic potential of mGlu2/3 receptor antagonism, particularly in the context of depression. The detailed understanding of its pharmacological profile provides a solid foundation for further research and clinical development.

References

- 1. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

LY3020371 Hydrochloride: A Potent and Selective mGlu2/3 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 hydrochloride is a potent, selective, and systemically active orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental data, detailed methodologies for its characterization, and an exploration of the underlying signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in neuroscience and related fields.

Introduction to mGlu2/3 Receptors and the Rationale for Antagonism

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group II, which includes mGlu2 and mGlu3 receptors, is coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Presynaptically located mGlu2/3 receptors act as autoreceptors, and their activation by glutamate leads to a reduction in glutamate release. This negative feedback mechanism plays a crucial role in maintaining synaptic homeostasis. However, in certain pathological conditions, excessive glutamatergic transmission is implicated. Therefore, antagonizing mGlu2/3 receptors presents a therapeutic strategy to enhance glutamate release and modulate synaptic plasticity, which has shown potential in models of depression and other neurological disorders. This compound has been developed as a selective tool to investigate the therapeutic potential of mGlu2/3 receptor antagonism.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for mGlu2 and mGlu3 receptors. Its antagonist properties have been demonstrated in a variety of in vitro and in vivo assays.

Binding Affinity and Functional Antagonism

The binding affinity (Ki) and functional antagonist potency (IC50) of this compound have been determined in various recombinant and native systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound at Human mGlu2/3 Receptors

| Receptor | Radioligand | Ki (nM) |

| hmGlu2 | [3H]-459477 | 5.26 |

| hmGlu3 | [3H]-459477 | 2.50 |

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Agonist | Cell/Tissue Type | IC50 (nM) |

| cAMP Formation | DCG-IV | hmGlu2-expressing cells | 16.2 |

| cAMP Formation | DCG-IV | hmGlu3-expressing cells | 6.21 |

| Agonist-suppressed Ca2+ oscillations | - | Primary cultured cortical neurons | 34 |

| Agonist-inhibited, K+-evoked glutamate release | - | Rat cortical synaptosomes | 86 |

Signaling Pathways and Experimental Workflows

mGlu2/3 Receptor Signaling Pathway

The canonical signaling pathway for mGlu2/3 receptors involves their coupling to Gαi/o proteins, which subsequently inhibit adenylyl cyclase activity. This leads to a reduction in the synthesis of the second messenger cAMP. LY3020371, as an antagonist, blocks the binding of endogenous glutamate to the receptor, thereby preventing this signaling cascade and leading to a disinhibition of downstream pathways.

Caption: Agonist activation and antagonist blockade of the mGlu2/3 receptor signaling pathway.

Experimental Workflow for In Vitro Characterization

A typical workflow for characterizing the in vitro pharmacological profile of a compound like this compound involves a series of assays to determine its binding affinity and functional activity.

Caption: A generalized experimental workflow for the in vitro characterization of LY3020371.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field and specific details reported in the primary literature.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for mGlu2 and mGlu3 receptors.

-

Materials:

-

Cell membranes prepared from cells stably expressing human mGlu2 or mGlu3 receptors.

-

[3H]-459477 (Radioligand).

-

This compound (Test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Non-specific binding control (e.g., a high concentration of a known mGlu2/3 agonist like DCG-IV).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]-459477 at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of LY3020371 that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Functional Assay

This protocol describes a functional assay to determine the antagonist activity (IC50) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells stably expressing human mGlu2 or mGlu3 receptors.

-

This compound (Test compound).

-

A known mGlu2/3 receptor agonist (e.g., DCG-IV).

-

Forskolin (an adenylyl cyclase activator).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well assay plates.

-

Plate reader compatible with the chosen cAMP assay kit.

-

-

Procedure:

-

Seed the cells in 384-well plates and culture overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add the mGlu2/3 agonist (at a concentration that produces ~80% of its maximal effect, e.g., EC80) and forskolin to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

-

In Vivo Microdialysis for Glutamate Measurement

This protocol provides a general framework for an in vivo microdialysis experiment to assess the effect of this compound on extracellular glutamate levels in a specific brain region, such as the prefrontal cortex of a rat.

-

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

This compound.

-

Vehicle for drug administration (e.g., saline).

-

Anesthesia (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Automated fraction collector.

-

HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.

-

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).

-

Allow the animal to recover from surgery for a few days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of time (e.g., 1-2 hours).

-

Administer this compound (e.g., via intraperitoneal or intravenous injection) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glutamate concentration in the dialysate samples using a suitable analytical method like HPLC.

-

-

Data Analysis:

-

Quantify the glutamate concentration in each dialysate sample.

-

Express the post-drug administration glutamate levels as a percentage of the average baseline concentration for each animal.

-

Compare the time course of glutamate changes between the LY3020371-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of mGlu2 and mGlu3 receptors in the central nervous system. Its high potency, selectivity, and in vivo activity make it a suitable compound for a wide range of preclinical studies aimed at understanding the therapeutic potential of mGlu2/3 receptor antagonism. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug discovery.

References

In Vitro Pharmacological Profile of LY3020371 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 hydrochloride is a potent and selective orthosteric antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). This document provides a comprehensive overview of the in vitro pharmacological properties of LY3020371, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Metabotropic glutamate receptors, particularly the group II subtypes mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial modulatory role in glutamatergic neurotransmission. Their localization, primarily on presynaptic terminals, allows them to act as autoreceptors, inhibiting glutamate release. Dysregulation of this system has been implicated in various neuropsychiatric disorders, making mGluR2/3 a compelling target for therapeutic intervention. LY3020371 has emerged as a valuable pharmacological tool for investigating the therapeutic potential of mGluR2/3 antagonism. This guide delves into the in vitro characterization of LY3020371, providing a detailed account of its binding affinity, functional antagonism, and impact on intracellular signaling cascades.

Quantitative Pharmacological Data

The in vitro activity of LY3020371 has been extensively characterized in various assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Radioligand Binding Affinity of LY3020371

| Receptor Subtype | Radioligand | Ki (nM) | Cell/Tissue Type |

| Human mGluR2 | [3H]-LY354740 | 5.26 | Recombinant cell line |

| Human mGluR3 | [3H]-LY354740 | 2.50 | Recombinant cell line |

Table 2: Functional Antagonist Activity of LY3020371

| Assay Type | Agonist | IC50 (nM) | Cell/Tissue Type |

| cAMP Formation (human mGluR2) | DCG-IV | 16.2 | Recombinant cell line |

| cAMP Formation (human mGluR3) | DCG-IV | 6.21 | Recombinant cell line |

| Glutamate Release | LY379268 | 86 | Rat cortical synaptosomes |

| Calcium Oscillation | Spontaneous | 34 | Rat primary cortical neurons |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive description of the key in vitro experiments used to characterize LY3020371.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of LY3020371 for mGluR2 and mGluR3.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human mGluR2 or mGluR3. Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-LY354740), and varying concentrations of the unlabeled competitor, LY3020371.

-

Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of LY3020371 to antagonize the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production.

Methodology:

-

Cell Culture: Cells expressing mGluR2 or mGluR3 are cultured to an appropriate density.

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of LY3020371.

-

A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.

-

Forskolin is added to stimulate adenylate cyclase and induce cAMP production.

-

An mGluR2/3 agonist (e.g., DCG-IV) is added to inhibit the forskolin-stimulated cAMP accumulation.

-

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of LY3020371 that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.

Glutamate Release Assay from Synaptosomes

This assay assesses the functional antagonism of LY3020371 on the presynaptic inhibition of glutamate release.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from rat cortical tissue by differential centrifugation.

-

Glutamate Release Measurement:

-

Synaptosomes are pre-incubated with LY3020371.

-

An mGluR2/3 agonist (e.g., LY379268) is added to inhibit glutamate release.

-

Depolarization is induced by adding a high concentration of potassium chloride (KCl) to trigger glutamate release.

-

The amount of glutamate released into the supernatant is measured using a glutamate-specific assay, often involving enzymatic reactions coupled to a fluorescent or colorimetric readout.

-

-

Data Analysis: The ability of LY3020371 to reverse the agonist-induced inhibition of glutamate release is quantified, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the characterization of LY3020371, the following diagrams have been generated using the DOT language.

Signaling Pathway of mGluR2/3 Antagonism by LY3020371

Blockade of presynaptic mGluR2/3 by LY3020371 disinhibits adenylyl cyclase, leading to increased cAMP levels. Furthermore, this antagonism results in increased glutamate release, which can subsequently activate postsynaptic receptors and downstream signaling cascades, including the mTOR pathway, which is implicated in the antidepressant-like effects of mGluR2/3 antagonists.[1][2]

Caption: Signaling pathway of mGluR2/3 antagonism by LY3020371.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel compound like LY3020371 typically follows a structured workflow, progressing from initial binding studies to functional assays that elucidate its mechanism of action.

References

Preclinical Profile of LY3020371 Hydrochloride: A Novel mGlu2/3 Receptor Antagonist for Depression

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY3020371 hydrochloride is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). Preclinical research has demonstrated its potential as a rapidly-acting antidepressant with a favorable safety profile compared to ketamine. This document provides a comprehensive overview of the preclinical data, including its mechanism of action, efficacy in animal models of depression, and key pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of glutamatergic modulation for mood disorders.

Mechanism of Action

LY3020371 exerts its antidepressant-like effects by antagonizing mGlu2/3 receptors. These receptors are presynaptic autoreceptors that normally decrease the release of glutamate. By blocking these receptors, LY3020371 increases glutamate transmission in key brain regions implicated in depression, such as the prefrontal cortex.[1][2] This enhancement of glutamatergic activity is believed to trigger a cascade of downstream signaling events that parallel those of the rapid-acting antidepressant ketamine, but without engendering ketamine-associated adverse effects.[3][4]

The proposed signaling pathway involves the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to the stimulation of brain-derived neurotrophic factor (BDNF) release and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][5] This cascade is crucial for promoting synaptogenesis and reversing the synaptic deficits associated with depression.[6] Metabolomic analyses have indicated that both LY3020371 and ketamine activate common pathways involving GRIA2 (a subunit of the AMPA receptor) and ADORA1 (adenosine A1 receptor).[7][8]

Figure 1: Proposed signaling pathway of LY3020371.

Preclinical Efficacy

In Vitro Pharmacological Profile

LY3020371 demonstrates high affinity and selective antagonist activity at human and rat mGlu2/3 receptors. The hydrochloride salt was utilized in these binding and functional assays.

| Receptor/Assay | Species | Preparation | Value Type | Value |

| mGlu2 | Human | Recombinant Cell Membranes | Ki | 5.26 nM[9][10] |

| mGlu3 | Human | Recombinant Cell Membranes | Ki | 2.50 nM[9][10] |

| mGlu2 | Human | Recombinant Cells (cAMP) | IC50 | 16.2 nM[10] |

| mGlu3 | Human | Recombinant Cells (cAMP) | IC50 | 6.21 nM[9][10] |

| mGlu2/3 | Rat | Frontal Cortical Membranes | Ki | 33 nM[10] |

| mGlu2/3 | Rat | Cortical Synaptosomes (cAMP) | IC50 | 29 nM[10] |

| mGlu2/3 | Rat | Cortical Synaptosomes (Glutamate Release) | IC50 | 86 nM[10] |

| mGlu2/3 | Rat | Primary Cortical Neurons (Ca2+ Oscillations) | IC50 | 34 nM[10] |

| mGlu2/3 | Rat | Hippocampal Slice | IC50 | 46 nM[10] |

| mGlu2/3 | Human | Epileptic Cortical/Hippocampal Synaptosomes | - | Functional Antagonism Demonstrated[10] |

Table 1: In Vitro Potency and Affinity of LY3020371.HCl

Antidepressant-Like Activity in Rodent Models

LY3020371 has shown antidepressant-like effects in various rodent models, comparable to those of ketamine.[3][7]

| Model | Species | Dosing | Key Findings |

| Forced-Swim Test | Rat | Intravenous | Produced antidepressant-like effects.[7][8] |

| Forced-Swim Test | Mouse | Intraperitoneal | Showed an antidepressant-like signature.[9] |

| Combination Studies | Mouse | p.o. (prodrug) + i.p. | Augmented the effects of fluoxetine and citalopram.[7][8] |

Table 2: Summary of In Vivo Efficacy Studies

Neurochemical and Electrophysiological Effects

Consistent with its mechanism of action, LY3020371 modulates neurotransmitter systems and neuronal activity in a manner that is consistent with antidepressant effects.

| Assay | Species | Dosing | Key Findings |

| Dopamine Neuron Activity | Rat | - | Increased the number of spontaneously active dopamine cells in the ventral tegmental area (VTA).[4][7][8] |

| Biogenic Amine Efflux | Rat | - | Enhanced the efflux of biogenic amines in the prefrontal cortex.[7][8] |

| Oxygen Levels | Rat | - | Increased O2 in the anterior cingulate cortex.[7][8] |

| Wakefulness | Rat | - | Promoted wakefulness.[7][8] |

Table 3: Neurochemical and Electrophysiological Effects of LY3020371

Safety and Tolerability Profile

A key advantage of LY3020371 is its improved safety profile compared to ketamine. Preclinical studies indicate that it does not produce many of the adverse effects associated with NMDA receptor antagonists.[3][11]

| Assay | Species | Dosing | LY3020371 Effect | Ketamine Effect |

| Locomotor Activity | Rat | - | Small increases.[3][11] | Significant increases. |

| Motor Performance (Inverted Screen) | Rat | - | No impairment.[3][11] | Impairment. |

| Dopamine Efflux (Nucleus Accumbens) | Rat | - | No increase.[3][11] | Increased.[3] |

| Cognitive Function (Y-maze) | Mouse | - | No negative effect on spontaneous alternation.[3] | Negative effect. |

| Cognitive Function (T-maze) | Rat | - | No significant impact.[3] | Impairing effects. |

| 14-Day Toxicology | Rat | up to 1000 mg/kg, i.v. | No critical toxicological findings.[3][11] | Not Reported |

| 14-Day Toxicology | Cynomolgus Monkey | up to 500 mg/kg, i.v. | No critical toxicological findings.[3][11] | Not Reported |

Table 4: Comparative Safety Profile of LY3020371 and Ketamine

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that intravenous administration of LY3020371 leads to cerebrospinal fluid (CSF) concentrations sufficient to block mGlu2/3 receptors in vivo.[10] A diester prodrug, LY3027788, has been developed to improve oral bioavailability, and it effectively recapitulates the effects of intravenously administered LY3020371.[7][8]

| Parameter | Species | Route | Details |

| CSF Levels | Rat | Intravenous | Achieved concentrations expected to effectively block mGlu2/3 receptors.[10] |

| Oral Bioavailability | - | - | A prodrug (LY3027788) was developed for effective oral administration.[7][8] |

Table 5: Pharmacokinetic Profile of LY3020371

Experimental Protocols

In Vitro Assays

-

Receptor Binding Assays: Conducted using membranes from cells expressing recombinant human mGlu2 and mGlu3 receptors. LY3020371.HCl was tested for its ability to competitively displace the radiolabeled mGlu2/3 agonist ligand [3H]-459477.[10]

-

cAMP Formation Assay: Performed in cells expressing human mGlu2 or mGlu3 receptors. The assay measured the ability of LY3020371.HCl to block the inhibition of forskolin-stimulated cAMP formation by an mGlu2/3 agonist (DCG-IV).[10]

-

Synaptosome Assays: Utilized cortical synaptosomes from rats. Functional antagonist activity was assessed by measuring the reversal of agonist-suppressed second messenger production and the reversal of agonist-inhibited, K+-evoked glutamate release.[10]

Animal Models

-

Forced-Swim Test (Rat): Male Sprague-Dawley rats were used. The antidepressant-like effects of intravenously administered LY3020371 were evaluated by measuring the duration of immobility in a cylinder of water. The ability of the drug to produce these effects was correlated with its cerebrospinal fluid (CSF) concentrations.[7][8]

-

Locomotor Activity (Mouse): Male Balb/c mice were used. Activity was measured using a photobeam activity system. Animals were injected with LY3020371 (i.p.) or its prodrug LY3027788.HCl (p.o.) and placed in activity boxes to assess total ambulations.[8]

-

Drug Discrimination (Rat): Rats were trained to discriminate LY3020371 (30 mg/kg, i.p.) from vehicle. The ED50 for LY3020371 was determined to be 9.4 mg/kg, i.p.[3]

Figure 2: General preclinical development workflow.

Metabolomics Study

-

Animals and Dosing: Rats were administered vehicle, a low dose (1 mg/kg, i.v.), or a high dose (10 mg/kg, i.v.) of LY3020371 or ketamine.[12][13]

-

Sample Collection: Tissues from the hippocampus, cerebrospinal fluid (CSF), and plasma were collected at 1, 4, and 24 hours post-dosing.[12][13]

-

Analysis: Global mass spectrometry-based metabolomics protocols were applied to the samples. ANOVA models were used to compare the effects of the different treatments versus control at each time point.[12][13]

Conclusion

The preclinical data for this compound strongly support its development as a novel antidepressant. Its mechanism as an mGlu2/3 receptor antagonist offers a promising alternative to direct NMDA receptor modulation, potentially providing rapid antidepressant effects with a superior safety and tolerability profile. The comprehensive in vitro and in vivo characterization provides a solid foundation for its clinical investigation in patients with depression, particularly those with treatment-resistant forms of the illness.[7]

References

- 1. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of glutamate signaling in preclinical and/or mechanistic models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vivo Antidepressant-Like Effects of LY3020371 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors, which has demonstrated rapid and sustained antidepressant-like effects in preclinical models.[1][2][3][4] This technical guide provides an in-depth overview of the in vivo pharmacology of LY3020371, presenting key quantitative data, detailed experimental protocols for behavioral assays, and visualizations of its proposed mechanism of action. The data strongly support the hypothesis that mGlu2/3 receptor blockade represents a novel and promising therapeutic strategy for the treatment of depression, potentially offering a rapid onset of action similar to ketamine but with a more favorable side-effect profile.[4][5]

Core Mechanism of Action

LY3020371 exerts its antidepressant-like effects by antagonizing presynaptic mGlu2/3 autoreceptors. This blockade leads to an increase in glutamate release in key brain regions implicated in depression, such as the medial prefrontal cortex (mPFC).[3] The subsequent activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical downstream event.[6][7] This enhanced AMPA receptor signaling is believed to trigger a cascade of intracellular events, including the activation of the brain-derived neurotrophic factor (BDNF)–mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for synaptogenesis and neural plasticity.[7][8][9] Notably, the antidepressant-like effects of both LY3020371 and ketamine can be prevented by AMPA receptor blockade, highlighting a convergent mechanism of action.[6]

Signaling Pathway of LY3020371

Caption: Proposed signaling cascade of LY3020371.

Quantitative In Vivo Efficacy Data

The antidepressant-like activity of LY3020371 has been quantified in various rodent models. The following tables summarize the key findings.

Table 1: Forced Swim Test (FST) in Rats

| Dose (mg/kg, i.v.) | Route of Administration | Endpoint | Result | Reference |

| 0.1 - 10 | Intravenous | Immobility Time | Dose-dependent decrease | [10] |

| 1 (low dose) | Intravenous | Immobility Time | Significant decrease | [6] |

| 10 (high dose) | Intravenous | Immobility Time | Significant decrease | [6] |

Table 2: Other In Vivo Effects in Rodents

| Model/Assay | Species | Dose (mg/kg) | Route | Effect | Reference |

| Ventral Tegmental Area (VTA) Dopamine Neuron Firing | Rat | 0.3 - 3 (i.v.) | Intravenous | Increased number of spontaneously active dopamine cells | [10] |

| Anterior Cingulate Cortex (ACC) Oxygenation | Rat | 1 - 10 (i.p.) | Intraperitoneal | Dose-dependent increase in tissue oxygen | [10] |

| Medial Prefrontal Cortex (mPFC) Monoamine Efflux | Rat | 10 (i.p.) | Intraperitoneal | Increased monoamine efflux | [10] |

| Wakefulness | Rat | 1 - 30 (i.v.) | Intravenous | Dose- and time-dependent increase in cumulative wake time | [10] |

| Y-maze Spontaneous Alternation | Mouse | Not specified | Not specified | No negative effect on spontaneous alternation | [5] |

Detailed Experimental Protocols

Standardized protocols are crucial for the replication and validation of preclinical findings. The following sections detail the methodologies for key behavioral assays used to evaluate the antidepressant-like effects of LY3020371.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair, a core symptom of depression.

-

Apparatus: A cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth that prevents the animal from touching the bottom with its hind legs or tail (e.g., 15-20 cm).[11][12]

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the test.[13]

-

Individually place each animal into the water-filled cylinder.

-

The test duration is typically 6 minutes.[11]

-

The primary measure is immobility time, which is the duration the animal spends floating with only minimal movements necessary to keep its head above water. This is often scored during the final 4 minutes of the test.[11]

-

-

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow: Forced Swim Test

References

- 1. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gpsych.bmj.com [gpsych.bmj.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency and Precision: A Technical Guide to the Target Binding Affinity and Selectivity of LY3020371 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of LY3020371 hydrochloride, a potent and selective antagonist of the metabotropic glutamate 2/3 (mGlu2/3) receptors. The following sections detail its binding characteristics, the experimental methodologies used for its characterization, and its place within the broader context of glutamate neurotransmission modulation.

Core Target Binding Affinity

This compound demonstrates high-affinity binding to human metabotropic glutamate receptor 2 (hmGluR2) and human metabotropic glutamate receptor 3 (hmGluR3). Its binding affinity has been quantified through competitive radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by LY3020371.

Table 1: Competitive Binding Affinity of this compound at Human mGlu2/3 Receptors

| Target | Radioligand | Ki (nM) |

| hmGluR2 | [3H]-459477 | 5.26[1][2][3] |

| hmGluR3 | [3H]-459477 | 2.50[1][2][3] |

In native tissue, LY3020371 also effectively displaces the radioligand from rat frontal cortical membranes, albeit with a slightly lower affinity compared to recombinant human receptors.

Table 2: Competitive Binding Affinity of LY3020371 in Rat Native Tissue

| Tissue Source | Radioligand | Ki (nM) |

| Rat Frontal Cortical Membranes | [3H]-459477 | 33[2][3] |

Functional Antagonism and Selectivity

Beyond simple binding, this compound exhibits potent functional antagonism. This has been demonstrated in various in vitro assays that measure the compound's ability to block the effects of mGlu2/3 receptor agonists. These assays confirm that LY3020371 is a highly selective antagonist for mGlu2/3 receptors.[2][3]

Table 3: Functional Antagonist Activity of this compound

| Assay | System | Agonist | Measured Effect | IC50 (nM) |

| cAMP Formation | Cells expressing hmGluR2 | DCG-IV | Inhibition of forskolin-stimulated cAMP production | 16.2[1][2][3] |

| cAMP Formation | Cells expressing hmGluR3 | DCG-IV | Inhibition of forskolin-stimulated cAMP production | 6.21[1][2][3] |

| cAMP Formation | Rat Cortical Synaptosomes | LY379268 | Reversal of agonist-suppressed second messenger production | 29[3] |

| Glutamate Release | Rat Cortical Synaptosomes | LY379268 | Reversal of agonist-inhibited, K+-evoked glutamate release | 86[1][2][3] |

| Ca2+ Oscillations | Primary Cultured Cortical Neurons | Agonist | Blockade of agonist-suppressed spontaneous Ca2+ oscillations | 34[3] |

| Hippocampal Slice Preparation | Intact Rat Hippocampal Slice | Agonist | Functional Antagonism | 46[3] |

Studies have shown that LY3020371 displays high selectivity for mGlu2/3 receptors over other human mGlu receptor subtypes.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human mGlu2 or mGlu3 receptors.

-

Competitive Binding: Membranes are incubated with a fixed concentration of the mGlu2/3 radioligand, [3H]-459477, and a range of concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of LY3020371 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Formation Assay

This protocol describes the general method for assessing the functional antagonist activity of LY3020371.

-

Cell Culture: Cells expressing either hmGluR2 or hmGluR3 are cultured and seeded in multi-well plates.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with forskolin (to increase intracellular cAMP levels) and an mGlu2/3 receptor agonist (like DCG-IV).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced response against the concentration of LY3020371.

Signaling Pathway Context

LY3020371 acts as an antagonist at presynaptic mGlu2/3 autoreceptors, which normally function to inhibit the release of glutamate. By blocking these receptors, LY3020371 disinhibits glutamate release, leading to an increase in synaptic glutamate levels. This mechanism is thought to underlie its potential therapeutic effects.[4] The increased glutamate can then act on postsynaptic receptors, such as AMPA receptors.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

LY3020371 Hydrochloride: A Deep Dive into its Modulation of Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3020371 hydrochloride is a potent and selective orthosteric antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3). Its unique mechanism of action, distinct from traditional antidepressants, has positioned it as a promising therapeutic agent, particularly for treatment-resistant depression. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of LY3020371, its impact on critical neuronal signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this novel compound.

Introduction

Metabotropic glutamate receptors, particularly the group II subtypes mGlu2 and mGlu3, are pivotal in modulating glutamatergic neurotransmission.[1][2] These G-protein coupled receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By antagonizing these receptors, LY3020371 effectively disinhibits glutamate transmission in key brain regions, a mechanism that shares downstream convergence with the rapid-acting antidepressant effects of ketamine.[3] However, preclinical data suggest that LY3020371 does not produce the same adverse motor, cognitive, or abuse-related effects associated with NMDA receptor antagonists like ketamine.[4] This favorable safety profile, coupled with its robust antidepressant-like efficacy in animal models, underscores the therapeutic potential of LY3020371.

In Vitro and In Vivo Pharmacology

LY3020371 demonstrates high affinity and selectivity for human mGlu2 and mGlu3 receptors. Its pharmacological activity has been extensively characterized in various assays, from recombinant cell lines to native tissue preparations.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Assay Type | Receptor/Tissue | Parameter | Value |

| Radioligand Binding | Recombinant human mGlu2 | Ki | 5.26 nM[1][2] |

| Radioligand Binding | Recombinant human mGlu3 | Ki | 2.50 nM[1][2] |

| Radioligand Binding | Rat Frontal Cortical Membranes | Ki | 33 nM[1][2] |

| cAMP Formation Assay | Recombinant human mGlu2 | IC50 | 16.2 nM[1][2] |

| cAMP Formation Assay | Recombinant human mGlu3 | IC50 | 6.21 nM[1][2] |

| Second Messenger Production | Rat Cortical Synaptosomes | IC50 | 29 nM[1][2] |

| K+-Evoked Glutamate Release | Rat Cortical Synaptosomes | IC50 | 86 nM[1][2] |

| Spontaneous Ca2+ Oscillations | Primary Cultured Cortical Neurons | IC50 | 34 nM[1] |

| Hippocampal Slice Preparation | Intact Hippocampal Slice | IC50 | 46 nM[1] |

Table 2: In Vivo Efficacy and Safety

| Animal Model | Assay | Effect of LY3020371 | Comparison with Ketamine |

| Rat | Forced-Swim Assay | Antidepressant-like effects | Similar efficacy[3] |

| Rat | Dopamine Neuron Activity (VTA) | Increased spontaneously active DA cells | Similar effect[3] |

| Rat | Biogenic Amine Efflux (PFC) | Enhanced | Similar effect[3] |

| Rat | Locomotion | Small increases | Ketamine produced greater increases[4] |

| Rat | Motor Performance (Inverted Screen) | No impairment | Ketamine impaired performance |

| Rat | Dopamine Efflux (Nucleus Accumbens) | No significant increase | Ketamine increased efflux[4] |

| Rat | T-Maze Cognitive Task | No significant impact or lesser effects | Ketamine produced impairing effects[4] |

Neuronal Signaling Pathways Modulated by LY3020371

The primary mechanism of LY3020371 is the blockade of mGlu2/3 receptors. This action initiates a cascade of downstream signaling events that ultimately lead to its therapeutic effects.

Primary Mechanism of Action

LY3020371 acts as an orthosteric antagonist at presynaptic mGlu2/3 autoreceptors. This prevents the binding of endogenous glutamate, thereby lifting the inhibitory brake on glutamate release from the presynaptic terminal. The resulting increase in synaptic glutamate levels leads to the activation of postsynaptic glutamate receptors, including AMPA and NMDA receptors, triggering downstream signaling cascades.

Downstream Signaling Cascades

Metabolomic analyses have revealed that both LY3020371 and ketamine activate common downstream pathways.[3] These pathways involve key molecules such as GRIA2 (Glutamate Ionotropic Receptor AMPA Type Subunit 2) and ADORA1 (Adenosine A1 Receptor). The increased activation of AMPA receptors, containing subunits like GRIA2, is a critical event. This leads to enhanced synaptic plasticity and neuronal communication, which are thought to be central to the antidepressant response.

The modulation of the adenosine system, indicated by the involvement of ADORA1, suggests a broader impact on neuromodulation. Adenosine A1 receptors are known to have inhibitory effects on neuronal activity, and their modulation by LY3020371-induced signaling could contribute to the overall network effects.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize LY3020371.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY3020371 for mGlu2 and mGlu3 receptors.

Materials:

-

Membranes from cells expressing recombinant human mGlu2 or mGlu3 receptors.

-

[3H]-459477 (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of LY3020371.

-

In a 96-well plate, combine the cell membranes, [3H]-459477, and varying concentrations of LY3020371 or vehicle.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To measure the functional antagonist activity (IC50) of LY3020371.

Materials:

-

Cells expressing recombinant human mGlu2 or mGlu3 receptors.

-

Forskolin (to stimulate cAMP production).

-

DCG-IV (mGlu2/3 receptor agonist).

-

This compound.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of LY3020371 or vehicle.

-

Add a fixed concentration of DCG-IV to inhibit forskolin-stimulated cAMP production.

-

Add a fixed concentration of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the concentration-response curve and determine the IC50 value for LY3020371's reversal of agonist-induced inhibition.

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for depression and potentially other neurological disorders. Its well-characterized pharmacology, potent and selective antagonism of mGlu2/3 receptors, and favorable preclinical safety profile make it a compelling candidate for further clinical investigation. The elucidation of its impact on neuronal signaling pathways, particularly its convergence with pathways modulated by rapid-acting antidepressants, provides a strong rationale for its therapeutic potential. Continued research into the downstream effects of LY3020371 will undoubtedly provide deeper insights into the pathophysiology of depression and aid in the development of next-generation treatments.

References

- 1. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical predictors that the orthosteric mGlu2/3 receptor antagonist LY3020371 will not engender ketamine-associated neurotoxic, motor, cognitive, subjective, or abuse-liability-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY3020371 Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of LY3020371 hydrochloride, a potent and selective mGlu2/3 receptor antagonist, in rodent models. The following sections detail dosing information, experimental protocols, and the associated signaling pathways.

Summary of In Vivo Dosing in Rodent Models

This compound has been investigated in various rodent models to explore its potential as a therapeutic agent, particularly for depression. The quantitative data from key studies are summarized below.

| Rodent Model | Administration Route | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |

| Rat | Intravenous (i.v.) | 0.1 - 30 | Not specified | Dose-dependent decrease in immobility in the forced-swim test; increased wakefulness. | [1] |

| Rat | Intravenous (i.v.) | 1 and 10 | Saline | Alterations in metabolomic profiles in the hippocampus and cerebrospinal fluid (CSF). | [2] |

| Rat | Intraperitoneal (i.p.) | 1 - 10 | Not specified | Dose-dependent increase in tissue oxygen in the anterior cingulate cortex. | [1] |

| Wistar Rat | Intraperitoneal (i.p.) | 3 and 10 | Not specified | Significant reduction in NREM sleep, indicating wake-promoting effects. | [3] |

| Mouse | Not specified | Not specified | Not specified | An oral prodrug, LY3027788, recapitulated the effects of intravenous LY3020371. | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Forced-Swim Test (FST) in Rats

This protocol is adapted from standard procedures and findings from studies involving LY3020371.[5][6][7][8][9]

Objective: To assess the antidepressant-like effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Transparent cylindrical containers (50 cm height, 20 cm diameter)

-

Water (25°C)

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: House rats in standard conditions and handle them for several days before the experiment to minimize stress.

-

Drug Administration: Administer this compound or vehicle intravenously at the desired dose (e.g., 0.1-10 mg/kg).

-

Pre-Test Session (Day 1): Place each rat individually into a cylinder filled with water to a depth of 30 cm for a 15-minute session. This session serves to induce a state of immobility on the subsequent test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Test Session (Day 2): 24 hours after the pre-test session, administer the same treatment (LY3020371 or vehicle). After the appropriate pre-treatment time, place the rats back into the swim cylinders for a 5-minute test session.

-

Behavioral Recording: Record the entire 5-minute session using a video camera.

-

Data Analysis: Score the duration of immobility, swimming, and climbing behaviors. A decrease in the duration of immobility is indicative of an antidepressant-like effect. The rater should be blind to the treatment groups.

Caption: Proposed signaling pathway for LY3020371.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative Effects of LY3020371, a Potent and Selective Metabotropic Glutamate (mGlu) 2/3 Receptor Antagonist, and Ketamine, a Noncompetitive N-Methyl-d-Aspartate Receptor Antagonist in Rodents: Evidence Supporting the Use of mGlu2/3 Antagonists, for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for LY3020371 Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate 2 and 3 receptors (mGluR2 and mGluR3).[1][2][3] It functions by competitively binding to these receptors, thereby blocking the downstream signaling cascade typically initiated by endogenous agonists like glutamate.[4][5] Specifically, this compound has been shown to block the agonist-induced inhibition of cyclic AMP (cAMP) formation.[1][4][5] This compound is a valuable tool for in vitro studies investigating the roles of mGluR2 and mGluR3 in various cellular processes.

Mechanism of Action

LY3020371 is an orthosteric antagonist of mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking the binding of agonists, LY3020371 prevents this inhibitory effect, thus maintaining or increasing cAMP levels in the presence of an agonist.[1][4] Research also suggests that the antagonism of mGluR2/3 by compounds like LY3020371 can lead to a potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function, a key mechanism in synaptic plasticity.[6][7]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Reference |

| Ki (hmGluR2) | 5.26 nM | Human | [1][4] |

| Ki (hmGluR3) | 2.50 nM | Human | [1][4] |

| IC50 (cAMP formation, hmGluR2) | 16.2 nM | Human | [1][4] |

| IC50 (cAMP formation, hmGluR3) | 6.21 nM | Human | [4] |

| IC50 (Ca2+ oscillations) | 34 nM | Rat (primary cortical neurons) | [4] |

| Molecular Weight | 395.81 g/mol | N/A | [8] |

Signaling Pathway

Caption: Signaling pathway of mGluR2/3 and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 0.39581 mg.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the tube thoroughly until the powder is completely dissolved.[1] If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][8]

2. Dosing Cells with this compound

This protocol outlines the steps for treating cultured cells with the prepared stock solution.

Materials:

-

Cultured cells in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

10 mM this compound stock solution (prepared as above)

Procedure:

-

Determine the desired final concentration of this compound for your experiment. The effective concentration can range from nanomolar to low micromolar, depending on the cell type and experimental design.[1][4]

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

-

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Include a vehicle control in your experimental setup. This should be cells treated with the same concentration of DMSO as the highest concentration of the drug used.

-

Incubate the cells for the desired period, as determined by your experimental endpoint.

Experimental Workflow

Caption: Experimental workflow for preparing and using this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | mGlu2/3拮抗剂 | MCE [medchemexpress.cn]

- 4. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.cn [glpbio.cn]

Application Notes and Protocols: LY3020371 Hydrochloride in cAMP Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3020371 hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] As an antagonist, this compound blocks the action of mGluR2/3 agonists, thereby preventing the inhibition of adenylyl cyclase and resulting in a measurable increase in cAMP levels in the presence of an adenylyl cyclase stimulator such as forskolin.[1][2][3] This property makes this compound a valuable tool for studying the pharmacology of mGluR2/3 and for screening for novel ligands targeting these receptors.

These application notes provide a detailed protocol for utilizing this compound in a cAMP formation assay, along with relevant quantitative data and pathway diagrams to facilitate experimental design and data interpretation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: Binding Affinity of this compound for Human mGluR2 and mGluR3

| Receptor | Ki (nM) | Reference |

| hmGluR2 | 5.26 | [1][2] |

| hmGluR3 | 2.50 | [1][2] |

Table 2: Functional Antagonist Activity of this compound in cAMP Formation Assays

| Cell/Tissue Preparation | Agonist | IC50 (nM) | Reference |

| Cells expressing human mGluR2 | DCG-IV | 16.2 | [1][2][3] |

| Cells expressing human mGluR3 | DCG-IV | 6.21 | [1][2] |

| Rat Cortical Synaptosomes | Endogenous Agonist | 29 | [2] |

Signaling Pathway

The mechanism of action of this compound in a cAMP formation assay involves the canonical Gαi signaling pathway. The following diagram illustrates this pathway.

References

- 1. bioline.ru [bioline.ru]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for LY3020371 Hydrochloride in Metabotropic Glutamate Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3020371 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2] These receptors are Group II mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and regulating neurotransmission. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Dysregulation of mGlu2/3 receptor signaling has been implicated in various neuropsychiatric disorders, including depression.[2][4] this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of mGlu2/3 receptors.

Mechanism of Action

LY3020371 acts as an orthosteric antagonist at mGlu2 and mGlu3 receptors, competitively blocking the binding of the endogenous ligand, glutamate.[5] This blockade prevents the receptor-mediated inhibition of adenylyl cyclase, thereby disinhibiting cAMP production.[1][2] In vivo, antagonism of presynaptic mGlu2/3 autoreceptors can lead to an increase in glutamate release in certain brain regions. This modulation of glutamatergic and other neurotransmitter systems, such as the serotonergic and dopaminergic systems, is thought to underlie its observed antidepressant-like effects in preclinical models.[3][4]

Data Presentation

In Vitro Activity of LY3020371

| Target | Assay | Species | Value | Reference |

| hmGlu2 | Radioligand Binding ([³H]-459477 displacement) | Human | Kᵢ = 5.26 nM | [1][2][6] |

| hmGlu3 | Radioligand Binding ([³H]-459477 displacement) | Human | Kᵢ = 2.50 nM | [1][2][6] |

| hmGlu2 | cAMP Formation (DCG-IV-inhibited, forskolin-stimulated) | Human | IC₅₀ = 16.2 nM | [1][2][6] |

| hmGlu3 | cAMP Formation (DCG-IV-inhibited, forskolin-stimulated) | Human | IC₅₀ = 6.21 nM | [2][6] |

| mGlu2/3 | Radioligand Binding ([³H]-459477 displacement) | Rat (Frontal Cortex) | Kᵢ = 33 nM | [5][6] |

| mGlu2/3 | Agonist-suppressed cAMP production | Rat (Cortical Synaptosomes) | IC₅₀ = 29 nM | [5][6] |

| mGlu2/3 | Agonist-inhibited K⁺-evoked Glutamate Release | Rat (Cortical Synaptosomes) | IC₅₀ = 86 nM | [2][5][6] |

| mGlu2/3 | Agonist-suppressed Spontaneous Ca²⁺ Oscillations | Rat (Primary Cortical Neurons) | IC₅₀ = 34 nM | [5][6] |

| mGlu2/3 | Agonist-inhibited response in hippocampal slice | Rat | IC₅₀ = 46 nM | [5][6] |

In Vivo Effects of LY3020371

| Experiment | Species | Dosing | Effect | Reference |

| Forced-Swim Test | Rat | 0.1-10 mg/kg, i.v. | Decreased immobility time | [2] |

| Dopamine Neuron Firing | Rat | 0.3-3 mg/kg, i.v. | Increased number of spontaneously active dopamine cells in the VTA | [2] |

| Tissue Oxygenation | Rat | 1-10 mg/kg, i.p. | Dose-dependent increase in tissue oxygen in the anterior cingulate cortex | [2] |

| Monoamine Efflux | Rat | 10 mg/kg, i.p. | Increased monoamine efflux in the medial prefrontal cortex | [2] |

| Wakefulness | Rat | 1-30 mg/kg, i.v. | Dose- and time-dependent increase in cumulative wake time | [2] |

Experimental Protocols

In Vitro cAMP Formation Assay

This protocol is designed to determine the functional antagonist activity of this compound at mGlu2/3 receptors.

Materials:

-

Cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells)

-

This compound

-

mGlu2/3 receptor agonist (e.g., DCG-IV or LY379268)

-

Forskolin

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the mGlu2/3 agonist and forskolin.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add the mGlu2/3 agonist at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC₈₀) to the wells.

-

Forskolin Stimulation: Simultaneously or shortly after agonist addition, add forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of LY3020371 that produces 50% reversal of the agonist-induced inhibition of cAMP formation.

In Vivo Forced-Swim Test in Rats

This protocol assesses the antidepressant-like effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline)

-

Cylindrical swim tank (e.g., 40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm

-

Video recording and analysis software

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).

-

Pre-swim Session (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the swim tank for a 5-minute test session.

-

Behavioral Recording: Record the entire 5-minute session for each rat.

-